(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one
Overview
Description
Fumarranol is a synthetic compound derived from the natural product fumagillin. It acts as an inhibitor of the type 2 methionine aminopeptidase enzyme (METAP2). Initially developed as an anti-angiogenesis drug for cancer treatment, it was later found to bind with high affinity to the METAP2 enzyme in malaria parasites, making it a potential treatment for malaria .
Chemical Reactions Analysis
Fumarranol undergoes various chemical reactions, including:
Oxidation: Fumarranol can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in fumarranol.
Substitution: Substitution reactions can introduce new functional groups into the fumarranol molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fumarranol has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of METAP2.
Biology: Investigated for its potential to inhibit the growth of malaria parasites.
Medicine: Explored as an anti-angiogenesis drug for cancer treatment and as a potential antimalarial agent.
Industry: Potential applications in the development of new pharmaceuticals
Mechanism of Action
Fumarranol exerts its effects by inhibiting the type 2 methionine aminopeptidase enzyme (METAP2). This enzyme is involved in the cleavage of N-terminal methionine from newly synthesized proteins, a process essential for proper protein function. By inhibiting METAP2, fumarranol disrupts protein synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective against cancer cells and malaria parasites .
Comparison with Similar Compounds
Fumarranol is similar to other compounds derived from fumagillin, such as fumagillin itself and its analogs. These compounds share a common mechanism of action, inhibiting METAP2. fumarranol is unique in its structural rearrangement, which enhances its binding affinity to METAP2 in malaria parasites. Other similar compounds include:
Fumagillin: The parent compound from which fumarranol is derived.
TNP-470: Another fumagillin analog with anti-angiogenesis properties.
Beloranib: A compound with similar inhibitory effects on METAP2 .
Properties
IUPAC Name |
(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14?,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZHCRPLGNWCR-WCMAUXFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C(O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337018 | |
Record name | Fumarranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-37-0 | |
Record name | Fumarranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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